Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate
Overview
Description
Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate is a heterocyclic compound that contains both oxadiazole and thiazole rings
Preparation Methods
The synthesis of ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate typically involves the formation of the oxadiazole and thiazole rings through cyclization reactions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This reaction can be carried out at ambient temperature, making it a convenient and efficient synthetic route .
Chemical Reactions Analysis
Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thiazole rings, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. For example, its antibacterial activity is thought to result from its ability to inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate can be compared with other similar compounds that contain oxadiazole or thiazole rings. Some similar compounds include:
- 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- 3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- 3-(5-(2-aminoethyl)-1,3,4-oxadiazol-2-yl)benzonitrile hydrochloride
These compounds share similar structural features but may exhibit different biological activities and properties due to variations in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of oxadiazole and thiazole rings, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-3-7-12-8(16-13-7)6-5-17-9(11-6)10(14)15-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTERCUGQUPXHGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CSC(=N2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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